

# Spectroscopic Analysis of 8-Azaxanthine Monohydrate: A Technical Guide

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Compound of Interest		
Compound Name:	8-Azaxanthine monohydrate	
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#### **Abstract**

**8-Azaxanthine monohydrate** (C<sub>4</sub>H<sub>3</sub>N<sub>5</sub>O<sub>2</sub> · H<sub>2</sub>O), a purine analogue, is a compound of significant interest in biochemical and pharmacological research, primarily recognized for its role as an inhibitor of xanthine oxidase. A thorough understanding of its structural and electronic properties is crucial for its application in drug discovery and development. This technical guide provides a comprehensive overview of the spectroscopic analysis of **8-Azaxanthine monohydrate**, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and analytical workflows. The information compiled herein is intended to serve as a valuable resource for researchers engaged in the study of this and related compounds.

## **Chemical and Physical Properties**

**8-Azaxanthine monohydrate** is a solid organic compound with the following key identifiers:



Property	Value
Chemical Formula	C4H3N5O2 · H2O
Molecular Weight	171.11 g/mol [1]
CAS Number	1468-26-4
Appearance	Solid

## **Spectroscopic Data**

The following sections present the expected quantitative data from various spectroscopic analyses of **8-Azaxanthine monohydrate**. It is important to note that while some experimental data is available, particularly for UV-Vis and fluorescence, comprehensive experimental datasets for FT-IR, NMR, and Mass Spectrometry are not readily available in published literature. Therefore, the data presented here is a combination of available experimental values, theoretical predictions from computational studies[2][3], and expected values based on the chemical structure.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The table below lists the predicted vibrational frequencies for the key functional groups in **8-Azaxanthine monohydrate**.

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Functional Group
3500 - 3200	O-H stretch (broad)	Water of hydration
3200 - 3000	N-H stretch	Amide and Triazole
1700 - 1650	C=O stretch	Amide (Uracil ring)
1640 - 1550	N-H bend	Amide and Triazole
1500 - 1400	C-N stretch	Purine ring system
1400 - 1200	C-O stretch	Amide



## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule. The following are the predicted chemical shifts for **8-Azaxanthine monohydrate**.

#### <sup>1</sup>H NMR (Proton NMR)

Chemical Shift (δ, ppm)	Multiplicity	Assignment
~11.0 - 13.0	Singlet (broad)	N-H (Amide)
~7.0 - 8.0	Singlet	C-H (Triazole ring)
~3.3	Singlet (broad)	H₂O

#### <sup>13</sup>C NMR (Carbon NMR)

Chemical Shift (δ, ppm)	Assignment
~160 - 170	C=O (Amide)
~140 - 150	C=N (Triazole ring)
~110 - 120	C-N (Purine ring)

## **UV-Visible (UV-Vis) Spectroscopy**

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. 8-Azaxanthine exhibits strong fluorescence.



Parameter	Wavelength (nm)	Conditions	Reference
Absorption Maximum (λ_max_)	~265	Neutral aqueous solution	[4]
Fluorescence Emission Maximum	~420	pH < 4.5	[4]
Fluorescence Emission Maxima	335 and 410	Slightly acidified methanol	[4]

### Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

m/z	Interpretation
171.11	[M+H] <sup>+</sup> (Monohydrate)
154.04	[M+H]+ (Anhydrous)
Fragments	Loss of H <sub>2</sub> O, CO, N <sub>2</sub> , HCN

## **Experimental Protocols**

The following are detailed, standardized methodologies for the spectroscopic analysis of **8-Azaxanthine monohydrate**.

## FT-IR Spectroscopy

- Sample Preparation: A small amount of **8-Azaxanthine monohydrate** is finely ground with dry potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-Transform Infrared Spectrometer.
- Data Acquisition:



- A background spectrum of the empty sample compartment is recorded.
- The KBr pellet containing the sample is placed in the sample holder.
- The spectrum is recorded in the mid-IR range (4000-400 cm<sup>-1</sup>).
- Data is typically averaged over 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. Baseline correction and peak picking are then performed.

#### NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of 8-Azaxanthine monohydrate is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or D<sub>2</sub>O). The solution is transferred to a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
- <sup>1</sup>H NMR Acquisition:
  - The spectrometer is tuned and the magnetic field is shimmed for the sample.
  - A standard one-dimensional <sup>1</sup>H NMR spectrum is acquired.
  - The spectral width is set to cover the expected chemical shift range (e.g., 0-15 ppm).
  - The data is processed with Fourier transformation, phase correction, and baseline correction. The spectrum is referenced to the residual solvent peak.
- <sup>13</sup>C NMR Acquisition:
  - A one-dimensional <sup>13</sup>C NMR spectrum is acquired using a proton-decoupled pulse sequence.
  - A larger number of scans is required compared to ¹H NMR to achieve an adequate signalto-noise ratio.
  - The spectral width is set to cover the expected chemical shift range (e.g., 0-200 ppm).



• Data processing is similar to that for <sup>1</sup>H NMR.

#### **UV-Vis Spectroscopy**

- Sample Preparation: A stock solution of **8-Azaxanthine monohydrate** is prepared in a suitable solvent (e.g., water or methanol). Serial dilutions are made to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
  - The spectrophotometer is calibrated using a blank solution (the solvent used for the sample).
  - The sample solution is placed in a quartz cuvette.
  - The absorbance is scanned over a range of wavelengths (e.g., 200-600 nm) to determine the absorption maximum (λ\_max\_).

#### **Mass Spectrometry**

- Sample Preparation: A dilute solution of 8-Azaxanthine monohydrate is prepared in a solvent compatible with the ionization source (e.g., methanol or acetonitrile/water).
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
  - The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.
  - The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]+.
  - The full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-300).

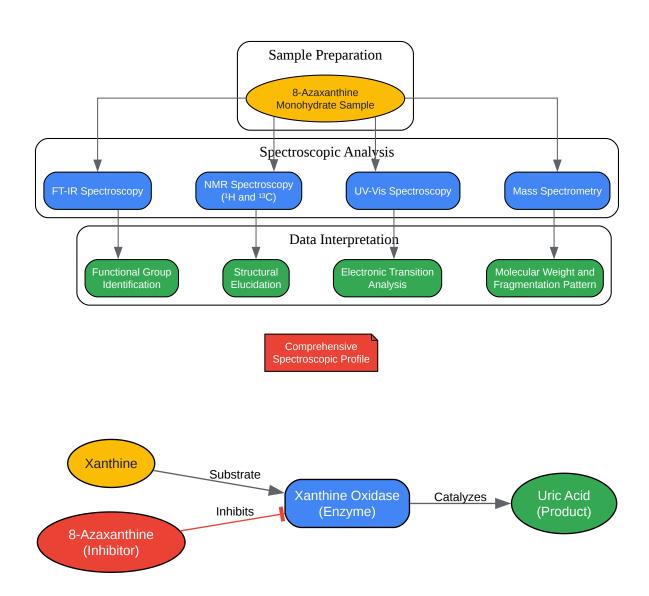


 For fragmentation analysis (MS/MS), the parent ion (m/z 154 for the anhydrous form) is selected and fragmented using collision-induced dissociation (CID).

### **Visualizations**

### **Experimental Workflow**

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of **8-Azaxanthine monohydrate**.



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